![molecular formula C27H18Cl2N2O2S B15080698 [3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](3,4-dichlorophenyl)methanone](/img/structure/B15080698.png)
[3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](3,4-dichlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-AMINO-4-(4-MEO-PH)-6-PH-THIENO(2,3-B)PYRIDIN-2-YL)(3,4-DICHLORO-PH)-METHANONE is a complex organic compound with a molecular formula of C27H18Cl2N2O2S
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-AMINO-4-(4-MEO-PH)-6-PH-THIENO(2,3-B)PYRIDIN-2-YL)(3,4-DICHLORO-PH)-METHANONE typically involves multi-step organic reactions. One common approach is the condensation of aromatic amines with N,N-dimethylformamidines, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the formation of the thieno[2,3-b]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3-AMINO-4-(4-MEO-PH)-6-PH-THIENO(2,3-B)PYRIDIN-2-YL)(3,4-DICHLORO-PH)-METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-AMINO-4-(4-MEO-PH)-6-PH-THIENO(2,3-B)PYRIDIN-2-YL)(3,4-DICHLORO-PH)-METHANONE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Research has focused on its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Industry
In the industrial sector, (3-AMINO-4-(4-MEO-PH)-6-PH-THIENO(2,3-B)PYRIDIN-2-YL)(3,4-DICHLORO-PH)-METHANONE is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mécanisme D'action
The mechanism of action of (3-AMINO-4-(4-MEO-PH)-6-PH-THIENO(2,3-B)PYRIDIN-2-YL)(3,4-DICHLORO-PH)-METHANONE involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound’s structure allows it to fit into the active sites of these targets, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-AMINO-6-(4-MEO-PH)-4-PH-THIENO(2,3-B)PYRIDINE-2-CARBOXYLIC ACID PHENYLAMIDE
- 6-ME-4-PH-2-THIOXO-1,2,3,4-TETRAHYDRO-PYRIMIDINE-5-CARBOXYLIC ACID PHENYLAMIDE
- 3-AMINO-6-TERT-BUTYL-4-PH-THIENO(2,3-B)PYRIDINE-2-CARBOXYLIC ACID (4-BR-PH)AMIDE
Uniqueness
(3-AMINO-4-(4-MEO-PH)-6-PH-THIENO(2,3-B)PYRIDIN-2-YL)(3,4-DICHLORO-PH)-METHANONE is unique due to its specific combination of functional groups and its thieno[2,3-b]pyridine core. This structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C27H18Cl2N2O2S |
|---|---|
Poids moléculaire |
505.4 g/mol |
Nom IUPAC |
[3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl]-(3,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C27H18Cl2N2O2S/c1-33-18-10-7-15(8-11-18)19-14-22(16-5-3-2-4-6-16)31-27-23(19)24(30)26(34-27)25(32)17-9-12-20(28)21(29)13-17/h2-14H,30H2,1H3 |
Clé InChI |
SHIVESFVPXCSRJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC(=C(C=C4)Cl)Cl)N)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


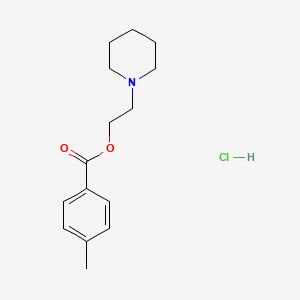
![N'-[(E)-1-(1-naphthyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B15080630.png)
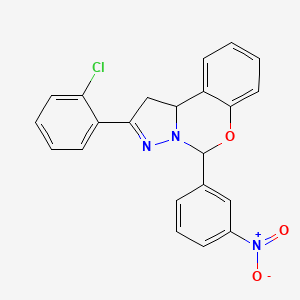
![2-(4-methoxyphenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B15080643.png)
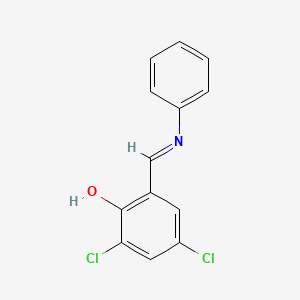
![[1-(4-Ethoxy-3-methoxyphenyl)-3-oxo-3-phenylpropyl]propanedinitrile](/img/structure/B15080658.png)
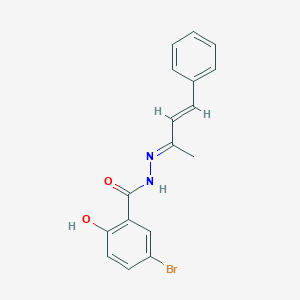
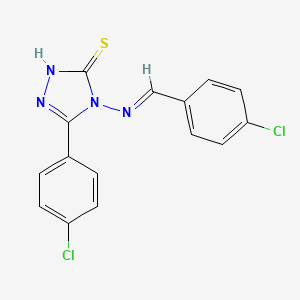
![1-(9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]propan-2-ol](/img/structure/B15080680.png)
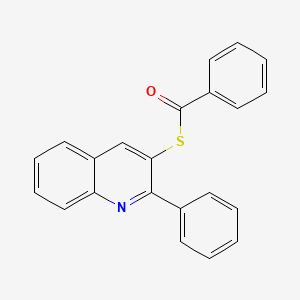
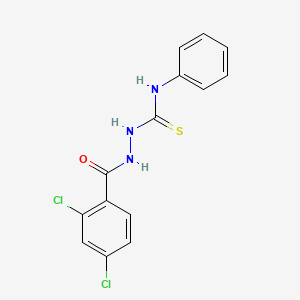
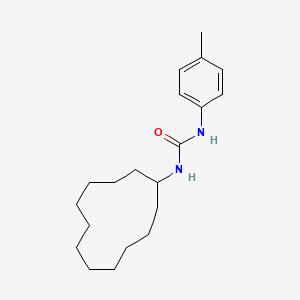
![2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B15080702.png)
![ethyl 2-{[3-(1-benzofuran-2-yl)-6-butyl-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B15080704.png)
